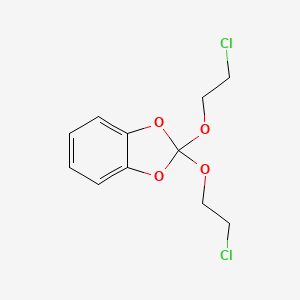![molecular formula C13H32Sn2 B14588394 Triethyl[4-(trimethylstannyl)butyl]stannane CAS No. 61222-20-6](/img/structure/B14588394.png)
Triethyl[4-(trimethylstannyl)butyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl[4-(trimethylstannyl)butyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to hydrocarbon groups. This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[4-(trimethylstannyl)butyl]stannane typically involves the reaction of triethylstannane with 4-(trimethylstannyl)butyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents such as tetrahydrofuran or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl[4-(trimethylstannyl)butyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The tin atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reagents such as tributyltin hydride and silicon hydrides are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Triethyl[4-(trimethylstannyl)butyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Triethyl[4-(trimethylstannyl)butyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The tin atoms in the compound can form stable bonds with other elements, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound used as a reducing agent in radical reactions.
Trimethyl(tributylstannyl)silane: Similar in structure and used in similar applications.
Uniqueness
Triethyl[4-(trimethylstannyl)butyl]stannane is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
61222-20-6 |
|---|---|
Molekularformel |
C13H32Sn2 |
Molekulargewicht |
425.8 g/mol |
IUPAC-Name |
triethyl(4-trimethylstannylbutyl)stannane |
InChI |
InChI=1S/C4H8.3C2H5.3CH3.2Sn/c1-3-4-2;3*1-2;;;;;/h1-4H2;3*1H2,2H3;3*1H3;; |
InChI-Schlüssel |
MVVWEGKMFZYSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)CCCC[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


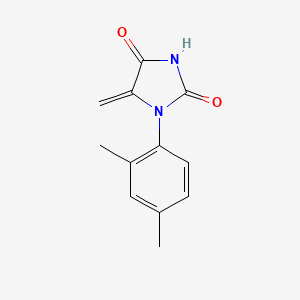
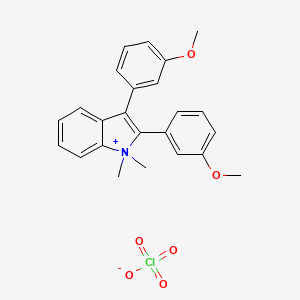
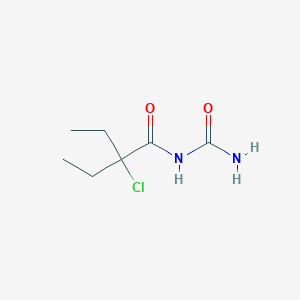
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
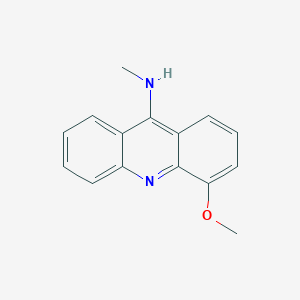
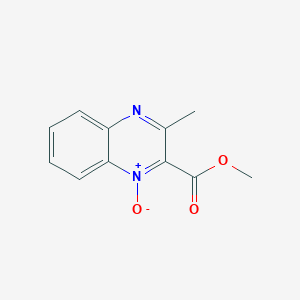
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
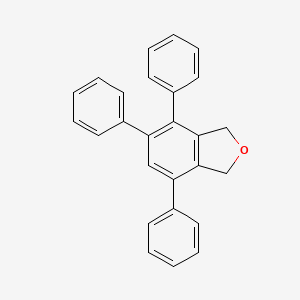

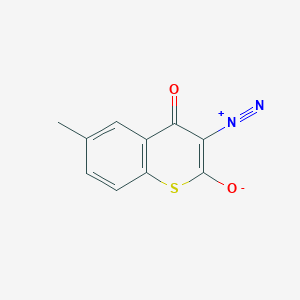
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
